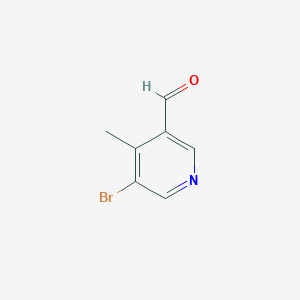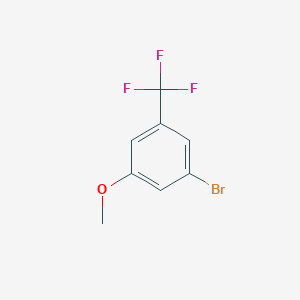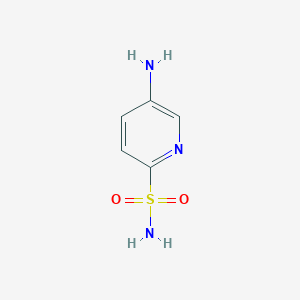
5-Aminopyridine-2-sulfonamide
Vue d'ensemble
Description
5-Aminopyridine-2-sulfonamide is a chemical compound with the molecular weight of 173.2 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 5-amino-2-pyridinesulfonamide .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 173.2 .Applications De Recherche Scientifique
1. Complexation with Metal Ions
Research by Orie, Duru, and Ngochindo (2021) has shown that sulfonylated compounds, including tosylated 4-aminopyridine (a close relative of 5-aminopyridine-2-sulfonamide), can be complexed with Ni(II) and Fe(II) ions. This complexation increases the biological and catalytic potential of the compound, which can be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).
2. Synthesis of Heterocyclic Compounds
Rozentsveig et al. (2013) have demonstrated the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through a one-pot two-stage method. This indicates the potential of this compound derivatives in synthesizing complex heterocyclic compounds, which are valuable in various chemical synthesis processes (Rozentsveig et al., 2013).
3. Development of Advanced Immunoassays
El Hassani et al. (2017) report the use of a sulfonamide derivative (Sulfapyridine) in the development of a novel electrochemical biosensor. This sensor was designed for the efficient detection of sulfapyridine, demonstrating the potential of sulfonamide derivatives in biosensor technology and industrial food control (El Hassani et al., 2017).
4. Application in Antibacterial Research
Studies on 5-aminoacridine derivatives, which are structurally similar to this compound, show their use in bacteriologic evaluation and potential as antiseptics. This suggests a potential application of this compound derivatives in antibacterial research and development (Nemir et al., 1951).
5. Synthesis of Herbicides
Shi Gui-zhe (2015) discusses the synthesis of herbicides using sulfonamide derivatives, highlighting the use of aminopyridine compounds in the development of agricultural chemicals. This indicates the potential application of this compound in the synthesis of herbicides (Shi Gui-zhe, 2015).
Mécanisme D'action
Target of Action
5-Aminopyridine-2-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, as folic acid is a precursor to nucleotides, the building blocks of DNA .
Pharmacokinetics
Sulfonamides in general are known to have good absorption and distribution profiles, making them effective in treating a wide range of infections
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing the nucleotides they need to replicate their DNA. This inhibits bacterial proliferation and helps to control bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the compound’s effectiveness, as PABA can outcompete the drug for binding sites on dihydropteroate synthetase . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.
Orientations Futures
While specific future directions for 5-Aminopyridine-2-sulfonamide are not detailed in the search results, aminopyridines are noted for their therapeutic properties and are being studied for their potential in drug discovery . They are known for the synthesis of diverse biological molecules and are being used as pharmacophores against various biological targets .
Analyse Biochimique
Biochemical Properties
5-Aminopyridine-2-sulfonamide plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or modifying their activity. For instance, it can bind to the active sites of certain enzymes, altering their conformation and affecting their catalytic efficiency. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. It can also impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their function. This binding can lead to changes in enzyme activity, such as inhibition of enzyme catalysis or alteration of substrate affinity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may undergo chemical degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or enhancement of cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing their concentrations within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. For instance, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .
Propriétés
IUPAC Name |
5-aminopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCUESWCLXDTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64356-57-6 | |
| Record name | 5-aminopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
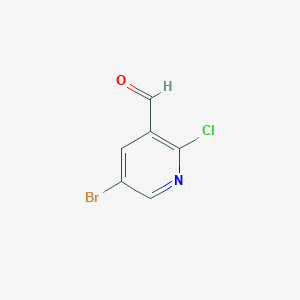

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
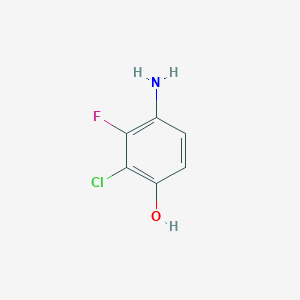
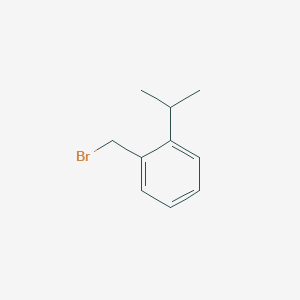


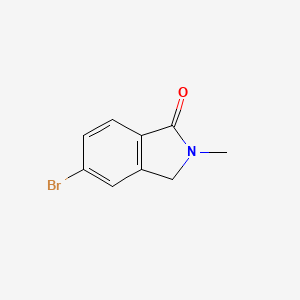

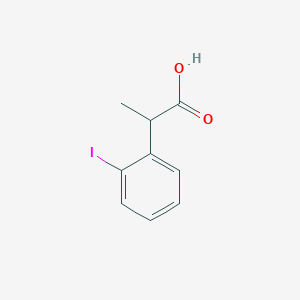
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

